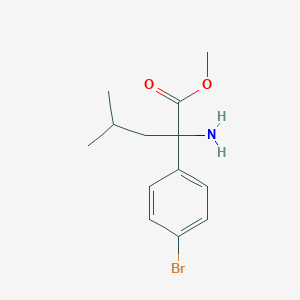![molecular formula C12H14N2O B1449373 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126178-70-7](/img/structure/B1449373.png)
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol
Descripción general
Descripción
“1-[(1H-1,3-Benzodiazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 . This indicates the presence of a benzodiazole ring attached to a cyclobutanol group.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 144-146°C .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Research by Cukurovalı, Yilmaz, and colleagues demonstrated the synthesis of new Schiff base ligands containing cyclobutane and thiazole rings. These ligands, including structures similar to the query compound, were used to prepare mononuclear complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II). These complexes were characterized using various techniques and found to have unique thermal properties (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Antimicrobial Activity : Another study involving similar Schiff base ligands with cyclobutane and thiazole components revealed their antimicrobial activities. The ligands and their metal complexes were tested against various microorganisms, showing significant activity against certain strains (Yilmaz & Cukurovalı, 2003).
Structural Characterization and Analysis : Research has also focused on the structural characterization of these cyclobutane-substituted compounds. Detailed studies using methods like NMR, IR spectroscopy, and crystallography have provided insights into their molecular structures and properties (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Application in Organic Synthesis : These compounds also find application in organic synthesis. For example, Yamashita and colleagues used similar structures in the stereoconvergent transformation of benzocyclobutapyrans, which is a significant methodology in synthetic chemistry (Yamashita, Inaba, Nagahama, Shimizu, Kosaka, Kawasaki, & Ohta, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-(benzimidazol-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12(6-3-7-12)8-14-9-13-10-4-1-2-5-11(10)14/h1-2,4-5,9,15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAKDYINBTYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



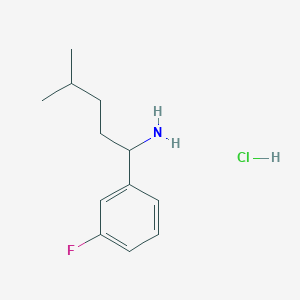
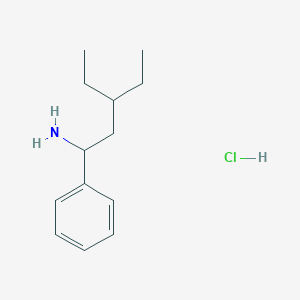
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
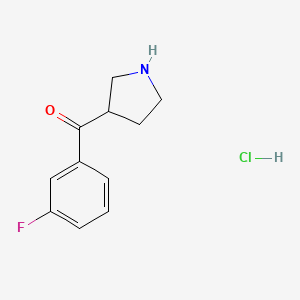
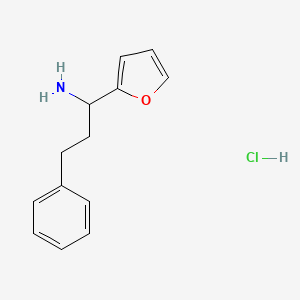
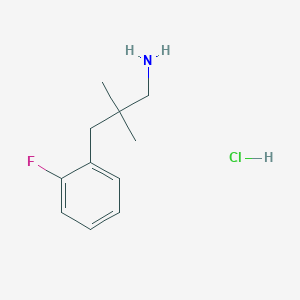
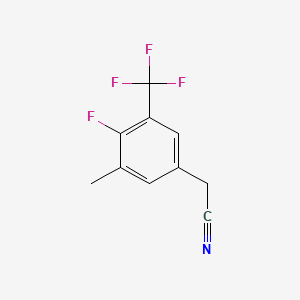
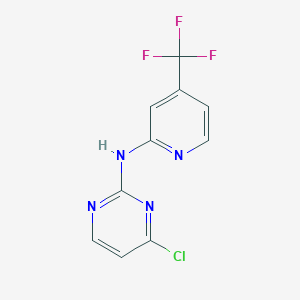
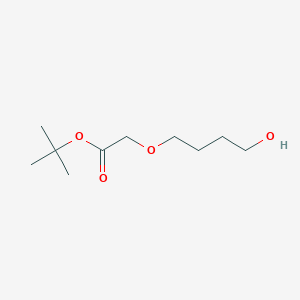
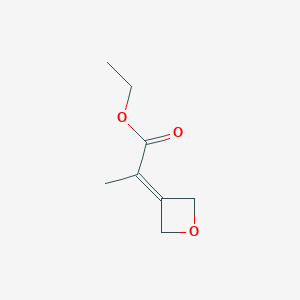
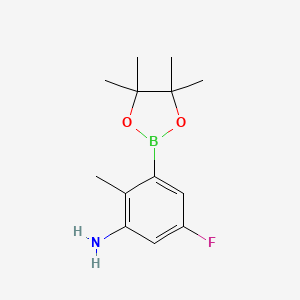
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)

